REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15](N(OC)C)=[O:16])[CH:11]=[CH:12][CH:13]=1.OS([O-])(=O)=O.[K+]>CCOCC.O1CCCC1.O>[Cl:7][C:8]1[CH:9]=[C:10]([CH2:14][CH:15]=[O:16])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CC(=O)N(C)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under nitrogen for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to about −45° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to about 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for about 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to about −45° C
|
Type
|
FILTRATION
|
Details
|
was filtered through CELITE®
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting solution was diluted with DCM
|
Type
|
WASH
|
Details
|
washed with 1N HCl aqueous solution (2 times), and brine (2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)CC=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |